molecular formula C14H15NO B039281 cyclopentyl(1H-indol-3-yl)methanone CAS No. 117954-38-8

cyclopentyl(1H-indol-3-yl)methanone

Cat. No.: B039281
CAS No.: 117954-38-8
M. Wt: 213.27 g/mol
InChI Key: GUPOICAXLBSQRK-UHFFFAOYSA-N
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Description

Cyclopentyl(1H-indol-3-yl)methanone is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a cyclopentyl group attached to the indole ring, which may influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl(1H-indol-3-yl)methanone typically involves the reaction of indole derivatives with cyclopentanone under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of alternative catalysts and green chemistry principles, such as ionic liquids or microwave-assisted synthesis, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentyl(1H-indol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl(1H-indol-3-yl)methanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to therapeutic outcomes .

Comparison with Similar Compounds

Cyclopentyl(1H-indol-3-yl)methanone can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Known for its anticancer effects.

    1-(1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals.

Uniqueness: this compound stands out due to its unique cyclopentyl group, which may enhance its stability and biological activity compared to other indole derivatives .

Biological Activity

Cyclopentyl(1H-indol-3-yl)methanone is a compound characterized by its indole structure, which is significant in various biological contexts. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to an indole moiety. The indole structure is known for its ability to interact with multiple biological targets, making it a versatile scaffold in medicinal chemistry. The presence of the cyclopentyl group may enhance the compound's stability and biological activity compared to other indole derivatives.

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to receptors and influence pathways related to inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through modulation of enzyme activity and receptor binding, leading to therapeutic outcomes in various disease models.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, the compound demonstrated growth inhibition in breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines with IC50 values indicating potent antiproliferative effects.

Cell Line IC50 (μM)
MCF-70.035 ± 0.003
A5490.25 ± 0.01

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antiviral and Antimicrobial Properties

The compound has also been investigated for its antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and bacterial growth, although specific mechanisms remain to be fully elucidated. The indole derivatives are generally recognized for their ability to disrupt microbial cell walls or interfere with viral entry into host cells.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation in various models. Its ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases. This activity may be attributed to its capacity to inhibit key enzymes involved in the inflammatory response.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Study : A study conducted on the MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis as indicated by increased PARP cleavage and caspase activation.
  • Inflammatory Response : In an experimental model of inflammation, administration of this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Activity : In vitro assays revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections.

Properties

IUPAC Name

cyclopentyl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOICAXLBSQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555402
Record name Cyclopentyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117954-38-8
Record name Cyclopentyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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